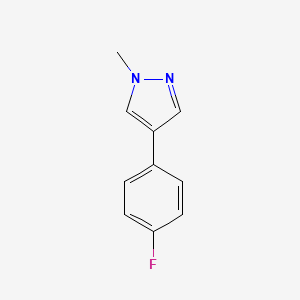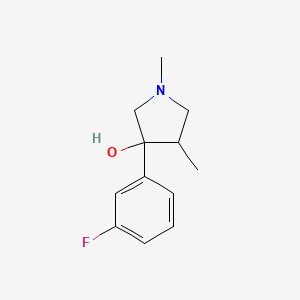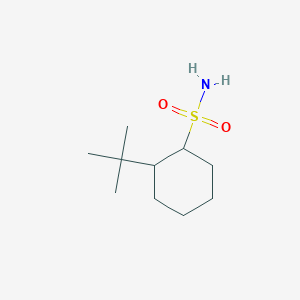![molecular formula C8H13N3 B13236397 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The pyrazole ring is known for its role in pharmaceuticals, while the pyrrolidine ring is a common scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the reaction of pyrazole derivatives with pyrrolidine. One common method is the alkylation of pyrazole with a pyrrolidine derivative under basic conditions. The reaction can be carried out using sodium hydride as a base and dimethylformamide as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are employed.
Major Products
The major products formed from these reactions include N-oxides, pyrazolines, and various substituted pyrazoles .
Applications De Recherche Scientifique
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit significant biological activities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are similar in structure and function.
Uniqueness
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is unique due to the combination of the pyrazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other applications .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H13N3/c1-2-8(9-3-1)4-7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) |
Clé InChI |
KPQKXHASFXHNRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13236323.png)
![Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
amine](/img/structure/B13236325.png)
![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)

![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)



![(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13236361.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13236377.png)
amine](/img/structure/B13236392.png)
